molecular formula C18H21N3O3S B5618487 N-(2-hydroxyethyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide

N-(2-hydroxyethyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide

Cat. No. B5618487
M. Wt: 359.4 g/mol
InChI Key: NVBXJJCJJOYUAH-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities and structural uniqueness. It falls within a category of compounds that have been explored for various biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from specific pyrazole substitutions or the cyclocondensation of N'-substituted benzylidene derivatives with thiolactic acid. These methods highlight the flexibility in the chemical synthesis of acetamide derivatives, offering a pathway that could be adapted for the synthesis of N-(2-hydroxyethyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide (Sunder & Maleraju, 2013); (Saxena et al., 2011).

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal that the acetamide group's mean plane forms distinct dihedral angles with adjacent molecular features, influencing the molecule's overall shape and potential interaction sites. This structural information is crucial for understanding the compound's interaction with biological targets (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

Acetamide derivatives, including those with a thiazolidine or oxothiazolidine core, exhibit significant reactivity towards nucleophilic substitution and cycloaddition reactions. These reactions are fundamental in modifying the compound's chemical structure to enhance biological activity or alter physical-chemical properties (Yu et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives are influenced by their molecular structure, specifically the planarity of the imidazolidine-2,4-dione system and the orientation of substituent groups. These features affect solubility, crystallinity, and overall molecular stability (Sethusankar et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are influenced by the acetamide's structural framework and substituent effects. Compounds within this family have been explored for antimicrobial and anti-inflammatory activities, indicating a wide range of potential chemical interactions with biological targets (Koppireddi et al., 2013).

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-8-7-20(12-16-19-6-9-25-16)18(24)13-21-11-15(10-17(21)23)14-4-2-1-3-5-14/h1-6,9,15,22H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBXJJCJJOYUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N(CCO)CC2=NC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-2-(2-oxo-4-phenylpyrrolidin-1-YL)-N-(1,3-thiazol-2-ylmethyl)acetamide

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